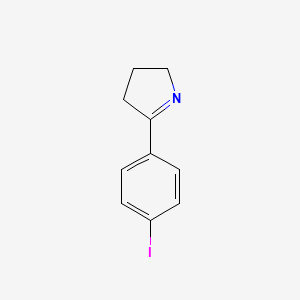

3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

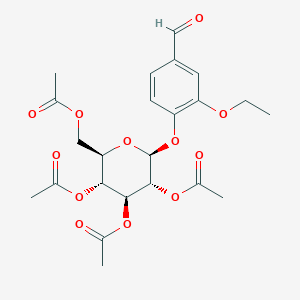

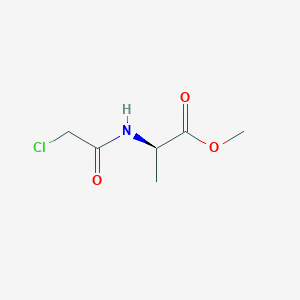

3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole (DIP) is a synthetic compound composed of a pyrrole ring with an attached 4-iodophenyl group. It is a novel compound that has recently been studied for its potential applications in a variety of scientific research fields. DIP has a unique structure that makes it suitable for use in a range of laboratory experiments, and its biochemical and physiological effects have been studied in detail.

科学的研究の応用

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a new class of heterocyclic compounds, particularly benzoazepinoindoles . These structures are highly functionalizable and can be synthesized efficiently and inexpensively. The process involves a base-catalyzed cyclization reaction, which has considerable scope for generating more complex structures.

Medicinal Chemistry

In medicinal chemistry, the indole moiety found in many derivatives of this compound is associated with a range of biological properties . It has applications in the treatment of cancer, bacterial infections, and type-II diabetes. The fusion of the indole moiety with other scaffolds can generate compounds with diverse biological properties.

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis. It allows for the creation of complex molecules like indolizidine and other pharmacologically relevant structures.

Development of Novel Drug Molecules

The compound’s structure allows for the development of novel drug molecules with potential applications in treating heart conditions, neuropsychiatric disorders, and various cancers . The ability to introduce high degrees of functionality makes it a valuable asset in drug design and discovery.

Organic Synthesis

In organic synthesis, the compound can be utilized for umpolung synthesis strategies . This involves reversing the normal reactivity of functional groups, which is a powerful tool for building complex molecules from simpler precursors.

Generation of Fused-Ring Systems

The compound is instrumental in generating fused-ring systems, such as benzo[6,7]azepino[3,2-c]indoles . These systems are important in the development of materials with unique electronic and optical properties.

Biological Studies

Due to its structural similarity to naturally occurring compounds, it can be used in biological studies to understand the interaction of drugs with biological targets . This can lead to the discovery of new therapeutic agents and the elucidation of biological pathways.

Chemical Education and Research

Lastly, the compound is used in chemical education and research to demonstrate various chemical reactions and synthetic strategies . It serves as an example of how complex molecules can be constructed from simpler ones, illustrating key concepts in organic chemistry.

特性

IUPAC Name |

5-(4-iodophenyl)-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEVKULFTGWIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277808 |

Source

|

| Record name | 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374589-01-2 |

Source

|

| Record name | 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374589-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)

![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)